7-hexyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-hexyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O3 and its molecular weight is 454.575. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
Researchers have synthesized derivatives of purine-dione, including compounds structurally related to 7-hexyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, to evaluate their cardiovascular activities. One study synthesized and tested compounds for their electrocardiographic, antiarrhythmic, and hypotensive activity, along with their affinities for alpha-adrenoreceptors. Compounds with specific alkylamino substituents displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, and some analogues exhibited significant hypotensive activity (Chłoń-Rzepa et al., 2004).
Antiasthmatic Agents
Another study focused on the development of compounds for their antiasthmatic activity, leveraging the vasodilatory properties of xanthene derivatives. A series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and evaluated for pulmonary vasodilator activity. The study aimed to explore the potential of these compounds as anti-asthmatic agents by targeting Phosphodiesterase 3 inhibitors (Bhatia et al., 2016).
Properties
IUPAC Name |
7-hexyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3/c1-4-5-6-7-12-30-20(25-22-21(30)23(31)26-24(32)27(22)2)17-28-13-15-29(16-14-28)18-8-10-19(33-3)11-9-18/h8-11H,4-7,12-17H2,1-3H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGLHHSOUTBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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